molecular formula C20H32ClNO3 B1456243 Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354484-70-0

Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1456243
CAS No.: 1354484-70-0
M. Wt: 369.9 g/mol
InChI Key: IDCUVUOZCRSFCF-DMLYUBSXSA-N
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Description

Methyl (2S,4S)-4-[2,4-DI(tert-butyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C20H32ClNO3 and its molecular weight is 369.9 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chemical and Physical Properties of tert-Butylated Phenols

Studies on tert-butylated phenols, similar in structure to part of the compound , have focused on their chemical and physical properties, such as their behavior during oxidation and their interaction with metals. For example, the electrochemical oxidation of tert-butylated phenols has been explored, highlighting the influence of steric hindrance, phenoxyl radical stability, and hydrogen bonding on the oxidation process. These findings suggest that the tert-butyl groups play a significant role in determining the chemical reactivity and stability of phenol-derived radicals (Zabik et al., 2016).

2. Applications in Metal Coordination Chemistry

The coordination of phenolic compounds to metals, forming metal-phenoxyl radical complexes, is a topic of interest in inorganic chemistry. This research can lead to applications in catalysis, magnetic materials, and the study of redox processes. For example, nickel(II) and zinc(II) complexes with tert-butylated phenol derivatives have been synthesized and analyzed for their structural properties and radical stability, contributing to the understanding of metal-ligand interactions and the potential for designing new catalytic systems (Shimazaki et al., 2004).

Properties

IUPAC Name

methyl (2S,4S)-4-(2,4-ditert-butylphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO3.ClH/c1-19(2,3)13-8-9-17(15(10-13)20(4,5)6)24-14-11-16(21-12-14)18(22)23-7;/h8-10,14,16,21H,11-12H2,1-7H3;1H/t14-,16-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCUVUOZCRSFCF-DMLYUBSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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